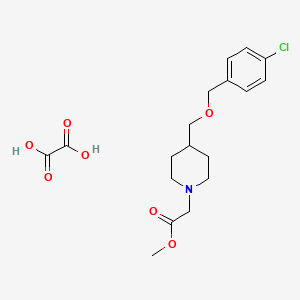
Methyl 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Metabolism and Excretion Insights
Methyl 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate, similar to other complex organic compounds, undergoes specific metabolic and excretion pathways in the body, which are crucial for understanding its pharmacokinetics and potential therapeutic applications. The metabolism of related compounds often involves enzymatic transformations leading to various metabolites that can be excreted through the kidneys or bile. Studies on compounds like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) have shown that elimination predominantly occurs via feces, with urinary excretion playing a minor role, indicating a significant first-pass metabolism and possible enterohepatic recirculation (Renzulli et al., 2011).
Impact on Oxidative Stress and Inflammation
Exploring the effects of chemical compounds on oxidative stress and inflammation is vital for predicting their impact on chronic diseases, including cardiovascular and neurodegenerative disorders. Compounds structurally related to Methyl 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate, such as those found in environmental and pharmaceutical contexts, have been linked to modulation of oxidative stress and inflammatory pathways in the body. For instance, bisphenol A (BPA) and parabens, which share some structural characteristics with the compound , have been associated with increased markers of oxidative stress and changes in inflammatory cytokine levels in human studies (Watkins et al., 2015). These findings suggest potential areas of research for understanding the biological effects of Methyl 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate, particularly in the context of its impact on oxidative stress and inflammation.
Potential Therapeutic Applications
Research on compounds with similar structural features or pharmacological targets provides insights into potential therapeutic applications for Methyl 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate. For example, compounds acting on specific receptors in the brain, such as orexin 1 and 2 receptor antagonists, have been explored for the treatment of insomnia, suggesting a role in modulating sleep-wake cycles (Renzulli et al., 2011). Additionally, the modulation of oxidative stress and inflammatory pathways by related compounds indicates potential applications in conditions characterized by these pathological processes, such as metabolic and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
methyl 2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]acetate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3.C2H2O4/c1-20-16(19)10-18-8-6-14(7-9-18)12-21-11-13-2-4-15(17)5-3-13;3-1(4)2(5)6/h2-5,14H,6-12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEFCFXMZKCIDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCC(CC1)COCC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-methylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2600521.png)



![N-(2-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2600526.png)
![N-cyclopentyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2600527.png)


![N-(3,5-dimethoxyphenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2600530.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2600534.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methoxy-2-nitrophenyl)amino)formamide](/img/structure/B2600535.png)

